Physicochemical Differentiation: logP and CNS Multiparameter Optimization (MPO) Score vs. 2-Methoxyacetamide Analog
The target compound exhibits a calculated logP of 4.557, placing it within the optimal CNS drug-like range (logP 3–5). In contrast, the 2-methoxyacetamide analog (CAS 1787882-10-3) has a lower logP (estimated ~2.9) due to the additional polar methoxy group, which can reduce passive brain permeability and increase susceptibility to P-glycoprotein efflux [1]. This logP difference of ~1.6 units is significant for CNS-targeted O-GlcNAcase inhibitors, where brain exposure is paramount [2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.557 (ZINC15 prediction) |
| Comparator Or Baseline | 2-Methoxy analog: logP ≈ 2.9 (estimated from structural analogy) |
| Quantified Difference | Δ logP ≈ +1.6 (more lipophilic) |
| Conditions | Predicted logP values from ZINC15; CNS MPO desirability range: 3 ≤ logP ≤ 5 |
Why This Matters
Higher logP within the CNS-optimal range favors brain penetration, making the target compound a more suitable starting point for Alzheimer's disease probe development than the 2-methoxy analog.
- [1] ZINC15 Database. ZINC14964402: N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide. University of California, San Francisco. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
